N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14817122
Molecular Formula: C21H23N5O2
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N5O2 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | N-[2-(5-methoxyindol-1-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C21H23N5O2/c1-13-11-17(19-14(2)24-25(3)20(19)23-13)21(27)22-8-10-26-9-7-15-12-16(28-4)5-6-18(15)26/h5-7,9,11-12H,8,10H2,1-4H3,(H,22,27) |
| Standard InChI Key | VPSLARJDEWDFTG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Introduction
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that combines indole and pyrazolo[3,4-b]pyridine moieties, making it a subject of interest in medicinal chemistry. Its molecular formula is C21H23N5O2, with a molecular weight of 377.4 g/mol. This compound exhibits significant biological activity, including potential antiviral, anticancer, and anti-inflammatory properties, due to its ability to interact with various molecular targets.
Structural Features
The compound's structure integrates an indole moiety with a pyrazolo[3,4-b]pyridine core. The presence of a methoxy group on the indole ring and trimethyl groups on the pyrazolo core enhances its lipophilicity, influencing interactions with biological targets. This structural complexity contributes to its therapeutic potential in various diseases.
Synthesis
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves several key steps. Industrial production often employs optimized reaction conditions and techniques such as continuous flow reactors to enhance yield and purity through advanced purification methods like chromatography and crystallization.
Biological Activity
Research indicates that this compound exhibits significant biological activity, making it a promising candidate for therapeutic applications. Its potential antiviral, anticancer, and anti-inflammatory properties are attributed to interactions with various molecular targets, including receptors and enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. Here is a comparison table highlighting some of these compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Contains chloro and fluoro substituents | Potentially different pharmacological profile due to halogen substituents |
| 5-bromo-4-fluoro-1H-indazole | Indazole core with halogen substituents | Exhibits distinct biological activities related to inflammation |
| 2-(2-(5-methoxyindolyl))phenyl)-N,N-dimethylacetamide | Similar indole structure | Investigated for analgesic properties |
Chemical Reactivity
The compound can participate in various chemical reactions, such as oxidation, using reagents like potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids. These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy.
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